molecular formula C13H19ClN2 B1474675 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine CAS No. 1700509-53-0

1-(2-Chloro-4-methylbenzyl)piperidin-4-amine

Cat. No. B1474675
CAS RN: 1700509-53-0
M. Wt: 238.75 g/mol
InChI Key: BFVOEUFITAKIQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Conformational Analysis and Crystal Structure

One study focused on the conformational analysis and crystal structure of a related piperidine derivative, highlighting the importance of understanding molecular conformations for designing compounds with desired properties and activities (Ribet et al., 2005). This research underscores the relevance of crystallography and NMR spectroscopy in elucidating the structural features of piperidine-based compounds, which can be critical for their biological activity and material properties.

Synthesis and Bioactivity

Another study on the synthesis and crystal structure of a piperidine derivative, "1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime," provides insights into the synthetic routes and the bioactivity potential of piperidine compounds (Xue Si-jia, 2011). This highlights the importance of synthetic chemistry in creating novel compounds for potential therapeutic applications.

Electrochemical Properties

Research on the synthesis, structure, and electrochemistry of cobalt(III) complexes with piperidine derivatives reveals the impact of bridge substituents on redox properties (Meghdadi et al., 2008). This study illustrates the significance of piperidine derivatives in developing coordination compounds with specific electrochemical behaviors, which can be valuable in catalysis and electronic materials.

Novel Synthesis Approaches

The development of new synthetic methodologies, such as the "5 + 1 Protic Acid Assisted Aza-Pummerer Approach" for synthesizing 4-chloropiperidines from homoallylic amines, demonstrates the ongoing innovation in organic synthesis (Ebule et al., 2019). This research contributes to the broader field of synthetic organic chemistry by providing efficient routes to piperidine derivatives, which could be applicable to the synthesis of "1-(2-Chloro-4-methylbenzyl)piperidin-4-amine".

properties

IUPAC Name

1-[(2-chloro-4-methylphenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-10-2-3-11(13(14)8-10)9-16-6-4-12(15)5-7-16/h2-3,8,12H,4-7,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVOEUFITAKIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC(CC2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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